Cas no 82354-38-9 (Humantenmine)

Humantenmine structure
Humantenmine structure
Product Name:Humantenmine
Numero CAS:82354-38-9
MF:C19H22N2O3
MW:326.389585018158
CID:726022
Update Time:2025-05-17

Humantenmine Proprietà chimiche e fisiche

Nomi e identificatori

    • Humantenmine
    • Gelsenicine
    • [ "Gelsenicine", " 4,20-Didehydrogelsedine" ]
    • (3S,3′R,3′aS,6′R,8′aS)-2′-Ethyl-3′a,4′,8′,8′a-tetrahydro-1-methoxyspiro[3H-indole-3,7′(6′H)-[3,6]methano[3H]oxepino[4,3-b]pyrrol]-2(1H)-one (ACI)
    • Gelsedine, 4,20-didehydro- (ZCI)
    • (-)-Gelsenicine
    • 4,20-Dehydrogelsedine
    • Kumantenmine
    • Spiro[3H-indole-3,7′(6′H)-[3,6]methano[3H]oxepino[4,3-b]pyrrol]-2(1H)-one, 2′-ethyl-3′a,4′,8′,8′a-tetrahydro-9′-hydroxy-1-methoxy-, [3′R-(3′α,3′aβ,6′α,7′α,8′aβ)]-
    • Inchi: 1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1
    • Chiave InChI: BIGABVPVCRHEES-NWPJSNQLSA-N
    • Sorrisi: O=C1N(OC)C2C=CC=CC=2[C@@]21C[C@@H]1N=C([C@H]3[C@@H]1CO[C@@H]2C3)CC

Proprietà calcolate

  • Massa esatta: 326.16300
  • Massa monoisotopica: 326.16304257 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 2
  • Complessità: 591
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 326.4
  • XLogP3: 1.3
  • Superficie polare topologica: 51.1Ų

Proprietà sperimentali

  • Colore/forma: Powder
  • PSA: 51.13000
  • LogP: 1.99120

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Humantenmine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
2.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Riferimento
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
3.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Riferimento
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
2.2 Reagents: Water
3.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
3.2 Reagents: Water
Riferimento
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
2.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  2 h, -40 °C
4.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Riferimento
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
2.2 Reagents: Water
3.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
3.2 Reagents: Water
4.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
4.2 Reagents: Water
Riferimento
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Chlorosuccinimide Solvents: Tetrahydrofuran ,  Water ;  rt → -18 °C; 1 h, -18 °C; 1 h, -18 °C → 0 °C
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Aluminum chloride Solvents: Toluene ,  Water ;  2 h, rt → 95 °C; 95 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
3.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
4.2 Reagents: Water
5.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
5.2 Reagents: Water
6.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
6.2 Reagents: Water
Riferimento
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Triethylsilane ;  30 min, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Unified Total Synthesis of Five Gelsedine-Type Alkaloids: (-)-Gelsenicine, (-)-Gelsedine, (-)-Gelsedilam, (-)-14-Hydroxygelsenicine, and (-)-14,15-Dihydroxygelsenicine
Harada, Takaaki; et al, Organic Letters, 2016, 18(18), 4622-4625

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Riferimento
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
1.2 Reagents: Water
Riferimento
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ;  50 °C
2.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: Dichloromethane ;  5 min, rt
2.2 Reagents: Triethylsilane ;  30 min, rt
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
2.4 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Unified Total Synthesis of Five Gelsedine-Type Alkaloids: (-)-Gelsenicine, (-)-Gelsedine, (-)-Gelsedilam, (-)-14-Hydroxygelsenicine, and (-)-14,15-Dihydroxygelsenicine
Harada, Takaaki; et al, Organic Letters, 2016, 18(18), 4622-4625

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Riferimento
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
1.2 Reagents: Water
2.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
2.2 Reagents: Water
Riferimento
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
2.1 Reagents: Sodium periodate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  4 h, rt
Riferimento
Spectroscopic analyses and chemical transformation for structure elucidation of two novel indole alkaloids from Gelsemium elegans
Yamada, Yousuke; et al, Tetrahedron Letters, 2009, 50(26), 3341-3344

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Toluene ,  Water ;  2 h, rt → 95 °C; 95 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  rt → -78 °C; 30 min, -78 °C
2.2 30 min, -78 °C; -78 °C → rt; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Diisopropylethylamine ;  -78 °C; -78 °C → rt; 3 h, rt
3.2 Reagents: Water
4.1 Reagents: Triethylsilane ,  Diisopropylethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  3 h, rt → 70 °C; 70 °C → rt; 3 h, rt
4.2 Reagents: Water
5.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  -78 °C; -78 °C → rt; 1 h, rt
5.2 Reagents: Water
Riferimento
Divergent Entry to Gelsedine-Type Alkaloids: Total Syntheses of (-)-Gelsedilam, (-)-Gelsenicine, (-)-Gelsedine, and (-)-Gelsemoxonine
Wang, Pingluan; et al, Journal of the American Chemical Society, 2018, 140(37), 11608-11612

Humantenmine Raw materials

Humantenmine Preparation Products

Humantenmine Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82354-38-9)Gelsenicine
Numero d'ordine:LE12353
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:07
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:82354-38-9)Gelsenicine
LE12353
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email